molecular formula C10H7BrClN B1287262 7-(Bromomethyl)-1-chloroisoquinoline CAS No. 209285-92-7

7-(Bromomethyl)-1-chloroisoquinoline

Cat. No.: B1287262
CAS No.: 209285-92-7
M. Wt: 256.52 g/mol
InChI Key: DKSJHPRSSYLKRE-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-1-chloroisoquinoline is a useful research compound. Its molecular formula is C10H7BrClN and its molecular weight is 256.52 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biochemical Properties and Pharmaceutical Potential

7-(Bromomethyl)-1-chloroisoquinoline belongs to a broader class of compounds with significant biochemical and pharmaceutical potential. For example, isoquinoline derivatives have been highlighted for their antimicrobial, antibacterial, antitumor, and other activities. Isoquinoline N-oxides, in particular, have shown over 200 biological activities, suggesting their role as a critical source of leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).

Anticancer Applications

Chloroquine and its derivatives, which share structural similarities with this compound, have been repurposed for various non-malarial applications, including cancer therapy. Research on chloroquine-containing compounds reveals their potential in anticancer combination chemotherapy, driven by the ability of these compounds to interfere with cellular signaling pathways that promote cancer cell proliferation (Njaria, Okombo, Njuguna, & Chibale, 2015). Similarly, the interaction of antitumor antibiotics like streptonigrin, with metal ions and DNA, illustrates the antitumor activity of functionalized isoquinolines by causing DNA strand scission, a mechanism potentially relevant to derivatives like this compound (Harding & Long, 1997).

Immunomodulatory and Anti-inflammatory Activities

The imidazoquinoline family, to which this compound is structurally related, has been recognized for its immunomodulatory and anti-inflammatory properties. Imiquimod, a specific example, demonstrates the potential of these compounds to activate the innate immune response, offering therapeutic options for skin cancer and papillomas through modulation of Toll-like receptors (Bozrova, Levitsky, Nedospasov, & Drutskaya, 2013).

Safety and Hazards

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties .

Properties

IUPAC Name

7-(bromomethyl)-1-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSJHPRSSYLKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592575
Record name 7-(Bromomethyl)-1-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209285-92-7
Record name 7-(Bromomethyl)-1-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Bromosuccinimide (1.10 g, 6.19 mmol) and benzoyl peroxide (0.39 g, 1.13 mmol) are added to a solution of 1-chloro-7-methylisoquinoline (1 g, 5.63 mmol) in carbon tetrachloride (70 mL). The resulting mixture is heated to reflux for 6 hours then cooled to room temperature and diluted with methylene chloride. The organic layer is washed with 1N NaOH and brine, then dried over MgSO4, filtered and concentrated. The residue is purified by column chromatography eluting with a gradient of 10% EtOAc/hexanes to 25% EtOAc/hexanes to give the product (1.4 g, 5.46 mmol) as a white solid.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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